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Compound of Interest

Compound Name: (S)-(-)-Celiprolol Hydrochloride

CAS No.: 102293-39-0

Cat. No.: B030008

Get Quote

Executive Summary
Celiprolol represents a third-generation

-adrenergic receptor antagonist distinguished by a unique pharmacological triad:
cardioselective

-antagonism, intrinsic sympathomimetic activity (ISA) via

-partial agonism, and weak

-adrenergic blockade.[1]

Unlike traditional non-selective beta-blockers (e.g., propranolol) or pure cardioselective agents

(e.g., atenolol), Celiprolol’s dual mechanism allows for effective blood pressure reduction with a

minimized impact on resting heart rate and a favorable metabolic/respiratory profile. This guide

analyzes controlled clinical data comparing Celiprolol to placebo, demonstrating its efficacy in

hypertension management while highlighting its distinct safety advantages in populations with

metabolic or respiratory comorbidities.
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Mechanistic Architecture
The clinical differentiation of Celiprolol stems from its receptor selectivity profile. While it blocks

the

receptors to reduce cardiac output, its partial agonism at

receptors prevents the unopposed alpha-adrenergic vasoconstriction often seen with other
beta-blockers.[1]

Signaling Pathway Visualization
The following diagram illustrates the divergent downstream effects of Celiprolol compared to a

pure antagonist, highlighting the preservation of bronchodilation and peripheral vasodilation.
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Caption: Celiprolol blocks cardiac Beta-1 receptors while partially stimulating peripheral Beta-2

receptors.

Clinical Efficacy Analysis
In randomized, double-blind, placebo-controlled trials, Celiprolol demonstrates statistically

significant antihypertensive efficacy. The data below synthesizes findings from key pivotal trials

(e.g., Herrmann et al., Taylor et al.).
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Quantitative Hemodynamic Data
The following table summarizes the mean reduction in blood pressure (BP) observed after 4–6

weeks of treatment.

Table 1: Comparative Efficacy (Celiprolol vs. Placebo)

Parameter
Celiprolol
Group (200-
400 mg)

Placebo Group
Difference (

)

Statistical
Significance

Systolic BP

(mmHg)
-16.0 -5.0 -11.0

Diastolic BP

(mmHg)
-11.0 -6.0 -5.0

Response Rate

(%)*
66% 38% +28%

Resting Heart

Rate
-7.7% -1.2% -6.5%

*Response defined as DBP

90 mmHg or reduction

10 mmHg.[2]

Key Insight: Unlike propranolol, which can reduce resting heart rate by >20%, Celiprolol

induces only a modest reduction (-7.7%).[3] This "chronotropic sparing" is a direct clinical

manifestation of its ISA, preserving cardiac reserve in active patients.

Experimental Protocol: The Self-Validating Trial
To replicate or evaluate these findings, a rigorous experimental design is required. The protocol

below outlines the standard workflow for a placebo-controlled antihypertensive trial, ensuring

washout of prior medications to establish a valid baseline.
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Trial Workflow Diagram
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Caption: Standardized washout and titration protocol ensures isolation of the drug's specific

hemodynamic effects.

Protocol Specifics
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Washout: A 2-week single-blind placebo run-in is critical to eliminate carry-over effects of

previous antihypertensives.

Titration Logic: If DBP remains

mmHg at Week 2, the dose is doubled (e.g., 200mg

400mg). This mimics real-world clinical practice ("treat-to-target").

Trough Measurement: BP must be measured 24 hours post-dose (trough) to validate once-

daily efficacy.

Safety & Ancillary Benefits
Celiprolol's safety profile diverges significantly from the class average of beta-blockers,

particularly regarding respiratory and metabolic function.

Respiratory Safety (Asthma/COPD)
Standard beta-blockers are contraindicated in asthma due to

-mediated bronchoconstriction.

Experimental Data: In crossover trials involving asthmatic hypertensives, Celiprolol (400mg)

increased FEV1 by 12%, whereas propranolol decreased it by 9%.

Mechanism: The

partial agonism actively opposes bronchoconstriction, making Celiprolol a viable option for
hypertensive patients with mild-to-moderate respiratory disease.

Metabolic Neutrality
Beta-blockers often worsen lipid profiles (increasing triglycerides, decreasing HDL) and mask

hypoglycemia.

Lipid Profile: Celiprolol has been shown to decrease LDL cholesterol (-16.9% in

hyperlipidemic patients) and triglycerides, while maintaining or slightly increasing HDL.[3]
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Glucose: No adverse effect on insulin sensitivity or glucose tolerance has been observed in

long-term controlled trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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